molecular formula C8H2F5N B8216055 3,5-Difluoro-4-(trifluoromethyl)benzonitrile CAS No. 261945-30-6

3,5-Difluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B8216055
CAS No.: 261945-30-6
M. Wt: 207.10 g/mol
InChI Key: QMJKQADKFUOYPQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)benzonitrile: is an organic compound characterized by the presence of both fluorine and nitrile functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and lipophilicity to the molecule, enhancing its utility in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a nitrile group onto a benzene ring. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. Subsequent diazotization and Sandmeyer reaction introduce the nitrile group. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate efficient fluorination and nitrile introduction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique properties enhance the stability and bioavailability of target molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable component in the development of new therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3,5-Difluorobenzonitrile

Comparison: Compared to these similar compounds, 3,5-Difluoro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both difluoro and trifluoromethyl groups. This combination imparts enhanced stability and reactivity, making it more versatile in various applications. The trifluoromethyl group, in particular, provides significant lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJKQADKFUOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258954
Record name 3,5-Difluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-30-6
Record name 3,5-Difluoro-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261945-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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